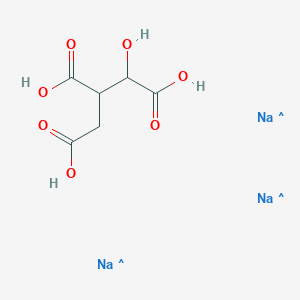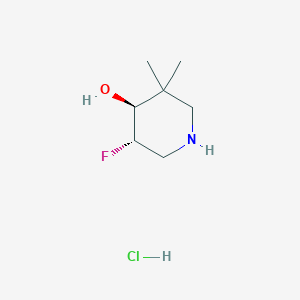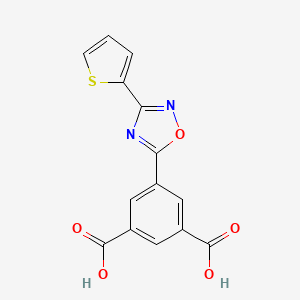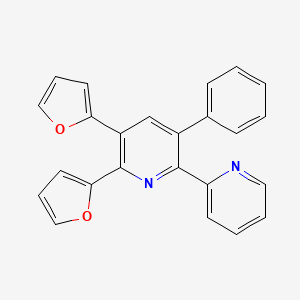
4-(4-(2,5-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(2,5-ジメチルフェニル)-5-メルカプト-4H-1,2,4-トリアゾール-3-イル)フェノールは、トリアゾール環、フェノール基、ジメチルフェニル基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
一般的な方法の1つは、ニッケル触媒の存在下でのアミドニトリルの環化が含まれ、これによりトリアゾール環の形成が促進されます 。反応条件は一般的に穏やかであり、さまざまな官能基の包含を可能にします。
工業生産方法
この化合物の工業生産には、同様の合成経路がより大規模に使用される場合があります。連続フローリアクターの使用と最適化された反応条件により、最終生成物の収率と純度を高めることができます。溶媒、触媒、反応温度の選択は、合成プロセスをスケールアップするための重要な要素です。
化学反応の分析
反応の種類
4-(4-(2,5-ジメチルフェニル)-5-メルカプト-4H-1,2,4-トリアゾール-3-イル)フェノールは、次を含むいくつかの種類の化学反応を起こします。
酸化: フェノール基は酸化されてキノンを形成することができます。
還元: トリアゾール環は特定の条件下で還元することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化のための過マンガン酸カリウムなどの酸化剤、還元のための水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤などがあります。反応条件は、目的の変換に応じて異なりますが、通常は制御された温度と特定の溶媒が含まれます。
主要な生成物
これらの反応から形成される主要な生成物には、酸化からのキノン、還元からの還元トリアゾール誘導体、求核置換からの置換フェノール誘導体などがあります。
科学研究への応用
4-(4-(2,5-ジメチルフェニル)-5-メルカプト-4H-1,2,4-トリアゾール-3-イル)フェノールは、いくつかの科学研究の応用があります。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: 酵素阻害剤としての可能性について調査されています。
医学: 抗菌性と抗癌性について検討されています。
科学的研究の応用
4-(4-(2,5-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
作用機序
4-(4-(2,5-ジメチルフェニル)-5-メルカプト-4H-1,2,4-トリアゾール-3-イル)フェノールの作用機序には、特定の分子標的との相互作用が含まれます。フェノール基は酵素の活性部位と水素結合を形成することができ、一方トリアゾール環は金属イオンと配位して酵素活性を変化させることができます。 ジメチルフェニル基は疎水性相互作用を提供し、化合物の結合親和性を高めます .
類似化合物との比較
類似化合物
類似の化合物には、他のトリアゾール誘導体やフェノール含有分子が含まれます。例としては、次のものがあります。
- 4-(4-(2,5-ジメチルフェニル)-1,2,4-トリアゾール-3-イル)フェノール
- 4-(4-(2,5-ジメチルフェニル)-5-メルカプト-1,2,4-トリアゾール-3-イル)アニリン
独自性
4-(4-(2,5-ジメチルフェニル)-5-メルカプト-4H-1,2,4-トリアゾール-3-イル)フェノールを際立たせているのは、独自の官能基の組み合わせであり、これにより明確な化学反応性と生物活性が付与されます。 フェノール環とトリアゾール環の両方の存在により、生物学的標的との多様な相互作用が可能になり、研究および産業用途のための汎用性の高い化合物となっています .
特性
分子式 |
C16H15N3OS |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
4-(2,5-dimethylphenyl)-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N3OS/c1-10-3-4-11(2)14(9-10)19-15(17-18-16(19)21)12-5-7-13(20)8-6-12/h3-9,20H,1-2H3,(H,18,21) |
InChIキー |
IFTPDDRLOWBJGY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide](/img/structure/B11764903.png)

![5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol](/img/structure/B11764907.png)

![7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11764918.png)



![2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11764933.png)
![7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11764934.png)


![Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B11764947.png)
![5-[(Z)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzene-1,2,3-triol](/img/structure/B11764948.png)
